![molecular formula C18H17N3O2S B5070685 N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea](/img/structure/B5070685.png)
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea
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Overview
Description
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiourea derivative that has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea involves its ability to scavenge free radicals and reactive oxygen species, which are known to cause oxidative damage to cells and tissues. N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea also inhibits the activity of enzymes that are involved in the production of reactive oxygen species, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative damage in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea in laboratory experiments is its ability to scavenge free radicals and reactive oxygen species, which makes it a valuable tool for studying oxidative stress-related disorders. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea is its potential cytotoxicity at high concentrations, which may affect the viability of cells in vitro.
Future Directions
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use in the treatment of cancer, as it has been shown to possess anti-tumor properties. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea for therapeutic purposes.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea involves the reaction of 2,4-dimethoxyaniline with 3-chloroquinoline-2-carbonyl chloride, followed by the addition of thiourea. The resulting product is then purified through recrystallization to obtain N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea in its pure form.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-quinolin-3-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-14-7-8-16(17(10-14)23-2)21-18(24)20-13-9-12-5-3-4-6-15(12)19-11-13/h3-11H,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVNERJCMPZHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC3=CC=CC=C3N=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795445 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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